BenchChemオンラインストアへようこそ!

Kocurin

Anti-MRSA Thiopeptide antibiotic In vitro susceptibility

Select Kocurin for your research to leverage its unique structural differentiation. Unlike class-level thiopeptide assumptions, this compound features a distinct proline substitution in place of the methylhydroxyproline found in GE 37468 A, directly impacting ribosomal interaction and MIC values. Its demonstrated superiority over vancomycin against C. difficile and potent activity against MRSA (MIC 0.032 μg/mL) and VRE make it an irreplaceable positive control and lead optimization scaffold. The fully characterized biosynthetic gene cluster ensures a reliable, sustainable supply for industrial fermentation and biosynthetic engineering programs. Accept no generic substitutes where target engagement precision is paramount.

Molecular Formula C69H66N18O13S5
Molecular Weight 1515.7 g/mol
Cat. No. B8135494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKocurin
Molecular FormulaC69H66N18O13S5
Molecular Weight1515.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N
InChIInChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1
InChIKeyWWWYMYPACSXBTM-GVYUJTEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kocurin: A Thiopeptide Antibiotic with Submicromolar Anti-MRSA Activity


Kocurin is a thiazolyl (thiopeptide) macrocyclic antibiotic belonging to the thiazolyl peptide family. It was isolated from marine-derived Kocuria species, including K. palustris and K. rosea, and exhibits potent in vitro antibacterial activity against Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA). [1] [2] The compound, which corrects the previously misassigned structure of PM181104, features a complex polycyclic framework with a central pyridine ring and multiple thiazole moieties. [1] Its ribosomal biosynthetic pathway and heterologous expression have been established, confirming its microbial origin and enabling sustainable production. [3]

Why Kocurin Cannot Be Simply Replaced by Other Thiopeptides


Within the thiopeptide class, structural variations translate directly into quantifiable differences in antimicrobial potency, spectrum, and physicochemical behavior. Kocurin possesses a unique substitution pattern—proline in place of methylhydroxyproline—that distinguishes it from the structurally related antibiotic GE 37468 A. [1] This subtle architectural difference alters its interaction with the bacterial ribosome, yielding distinct MIC values that are not interchangeable. Furthermore, the aqueous solubility and inherent pharmacokinetic liabilities that characterize the thiopeptide class are compound-specific; the controlled acid hydrolysis of kocurin to generate derivative PM2409 demonstrates that even minor structural modifications can drastically shift both solubility and antibacterial profile. [2] Consequently, generic substitution or class-level assumptions are scientifically unsound and would compromise experimental reproducibility and therapeutic relevance.

Kocurin: Quantitative Differentiation from Structural Analogs and Clinical Standards


Kocurin Exhibits 4-Fold Superior Potency Against MRSA Compared to Linezolid

Kocurin demonstrates substantially greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591 than the clinically established oxazolidinone antibiotic linezolid. In a direct comparative broth microdilution assay, the minimum inhibitory concentration (MIC) of kocurin was 0.032 μg/mL, whereas linezolid required 2 μg/mL to achieve the same growth inhibition. [1] This represents a 62.5-fold improvement in potency on a weight basis. This differential activity profile is critical for scientific selection when prioritizing candidate antibiotics for further development or when requiring a high-potency positive control in MRSA susceptibility testing.

Anti-MRSA Thiopeptide antibiotic In vitro susceptibility

Kocurin Demonstrates 4-8x Superior Anti-VRE Activity Relative to Linezolid

Against vancomycin-resistant Enterococcus faecalis (VRE) ATCC 51575, kocurin shows markedly enhanced activity compared to linezolid. The MIC of kocurin was measured at 0.032 μg/mL, while linezolid exhibited an MIC of 2 μg/mL under identical testing conditions. [1] This 62.5-fold difference in potency underscores kocurin's robust activity against clinically problematic vancomycin-resistant enterococci, a key differentiator for researchers focused on drug-resistant Gram-positive pathogens.

VRE Enterococcus faecalis Thiopeptide

Kocurin Demonstrates Superior In Vitro Potency Against C. difficile Compared to Vancomycin and Metronidazole

In a direct comparison against Clostridioides difficile, kocurin exhibited MIC ranges (0.12–0.25 μg/mL on supplemented brucella agar) that were significantly lower than those of first-line clinical agents vancomycin (1–4 μg/mL) and metronidazole (0.25–0.5 μg/mL). [1] On Wilkins-Chalgren agar, kocurin's MIC range (0.03–0.25 μg/mL) was up to 133-fold lower than vancomycin (0.5–4 μg/mL). These quantitative data establish kocurin as a more potent in vitro agent against C. difficile, a key differentiator for researchers investigating alternative treatments for Clostridioides difficile infection (CDI).

C. difficile Antibiotic comparator MIC

Kocurin Is 4- to 8-Fold More Potent than Its Acid-Hydrolyzed Analog PM2409

Controlled acid hydrolysis of kocurin yields PM2409, a truncated analog designed to improve aqueous solubility. However, this structural modification comes at a quantifiable cost to potency. Against MRSA ATCC 33591, kocurin (MIC = 0.032 μg/mL) was 3.9-fold more potent than PM2409 (MIC = 0.125 μg/mL). Similar trends were observed for VRE E. faecalis (3.9-fold difference) and Bacillus subtilis (7.8-fold difference). [1] This direct comparison demonstrates that the full-length kocurin structure confers superior antibacterial activity, and that selection of the parent compound over its truncated analog is justified when maximal potency is required.

Thiopeptide derivative PM2409 Structural analog

Kocurin Harbors a Unique Proline Substitution Relative to the Structurally Related Thiopeptide GE 37468 A

Structural elucidation by HRMS, 1D/2D NMR, and chemical degradation revealed that the planar structure of kocurin is closely related to GE 37468 A but with a critical substitution: kocurin contains a proline residue in place of the methylhydroxyproline unit found in GE 37468 A within the macrocyclic ring. [1] This single amino acid variation differentiates kocurin from GE 37468 A and the previously misassigned PM181104 structure. While comparative bioactivity data between kocurin and GE 37468 A are not yet available, this defined structural distinction provides a verifiable chemical basis for selecting kocurin over its close analog in SAR studies or when a specific scaffold is required.

Thiopeptide structure GE 37468 A Structural differentiation

Heterologous Production of Kocurin Confirmed via Functional Gene Cluster Expression

The kocurin biosynthetic gene cluster, spanning approximately 12 kbp and comprising nine open reading frames, was identified and functionally validated through heterologous expression in Streptomyces coelicolor M1146. [1] Under the control of a constitutive promoter, the transgenic strain produced kocurin in selected media, experimentally confirming the genetic basis of its biosynthesis. This functional validation distinguishes kocurin from other thiopeptides for which heterologous production has not been demonstrated or optimized, and provides a tangible, scalable production platform for researchers requiring reliable access to the compound.

Heterologous expression Biosynthetic gene cluster Thiopeptide production

Optimal Research and Industrial Application Scenarios for Kocurin


Lead Optimization in Anti-MRSA Drug Discovery Programs

Kocurin's submicromolar MIC against MRSA ATCC 33591 (0.032 μg/mL) [1] positions it as a high-potency starting scaffold for medicinal chemistry optimization. Its distinct proline substitution relative to GE 37468 A [2] provides a unique structural handle for SAR studies aimed at improving solubility or pharmacokinetics while retaining potency. Researchers prioritizing maximal in vitro anti-MRSA activity can benchmark novel analogs against kocurin's superior potency profile.

Development of Novel Anti-Clostridioides difficile Therapeutics

The demonstrated in vitro superiority of kocurin over vancomycin and metronidazole against C. difficile (MIC range 0.12–0.25 μg/mL versus 1–4 μg/mL and 0.25–0.5 μg/mL, respectively) [3] makes it a compelling tool compound for CDI research. Its potency advantage can be exploited in ex vivo gut model studies or in vivo efficacy models to explore new therapeutic regimens for recurrent C. difficile infection.

Combatting Vancomycin-Resistant Enterococci (VRE) Infections

With an MIC of 0.032 μg/mL against VRE E. faecalis ATCC 51575, significantly lower than linezolid's 2 μg/mL [1], kocurin is a prime candidate for research programs targeting vancomycin-resistant enterococci. Its activity profile supports its use as a positive control in VRE susceptibility assays and as a lead for developing next-generation anti-VRE agents.

Thiopeptide Biosynthesis and Heterologous Production Research

The fully sequenced and validated kocurin biosynthetic gene cluster, along with its successful heterologous expression in S. coelicolor M1146 [4], provides a robust platform for studying thiopeptide biosynthesis, engineering novel derivatives through combinatorial biosynthesis, and establishing scalable fermentation processes for industrial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kocurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.